molecular formula C11H8ClNO3 B070743 4-Chloro-6-methoxyquinoline-3-carboxylic acid CAS No. 179024-72-7

4-Chloro-6-methoxyquinoline-3-carboxylic acid

Cat. No. B070743
M. Wt: 237.64 g/mol
InChI Key: ZHZOKWFJQCRERH-UHFFFAOYSA-N
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Description

4-Chloro-6-methoxyquinoline-3-carboxylic acid is a compound that contains a carboxylic acid group and an ester group . It can react with bases to form corresponding salts . It is often used as an intermediate for synthesizing other compounds and is commonly used as a reagent or starting material in organic synthesis .


Molecular Structure Analysis

The molecular formula of 4-Chloro-6-methoxyquinoline-3-carboxylic acid is C10H8ClNO . It has a molecular weight of 193.63 . The SMILES string representation is ClC1=CC=NC2=C1C=C(OC)C=C2 .


Physical And Chemical Properties Analysis

4-Chloro-6-methoxyquinoline-3-carboxylic acid is a solid . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.

Scientific Research Applications

  • Synthesis and Applications in Organic Chemistry :

    • Cannizzaro reaction : A study on the Cannizzaro reaction of 2-chloro-3-formylquinolines revealed the simultaneous redox and methoxylation processes, producing 2-methoxyquinoline-3-carboxylic acids among other products (Kumar, Shankar, & Rajendran, 2012).
    • Improved Synthesis Methods : An improved synthesis method for 1-Chloro-6-methoxy-isoquinolin-3-ol and its derivatives was reported, offering better yield and reproducibility than previous methods (Zheng, Wang, Scola, & D'Andrea, 2009).
  • Pharmaceutical and Medicinal Chemistry :

    • Antimicrobial Screening : Research on thiazolidinone derivatives from 3-{[(1E)-(2'-chloro-7'-methoxyquinoline-3'-yl)methylene]amino}-4-(substitutedphenyldiazenyl)phenol demonstrated antimicrobial activity against various microorganisms (Rana, Mistry, & Desai, 2008).
    • Anti-inflammatory and Analgesic Properties : Synthesized 4-anilinoquinoline-3-carboxylic acids and their esters showed significant anti-inflammatory and analgesic activities, comparable to indomethacin (Pellerano et al., 1990).
  • Analytical and Detection Applications :

    • Fluorescence Properties : 6-Methoxy-4-quinolone, an oxidation product derived from 5-methoxyindole-3-acetic acid, displayed strong fluorescence in a wide pH range and was proposed as a fluorescent labeling reagent (Hirano et al., 2004).
  • Chemical Characterization and Reactions :

    • Gas Phase Reactions in Mass Spectrometry : The behavior of substituted isoquinolines, including 1-chloro-4-hydroxy-isoquinoline-3-carboxylic acid, in ion trap and triple quadrupole mass spectrometers after electrospray ionization was explored (Thevis, Kohler, Schlörer, & Schänzer, 2008).
  • Synthetic Utility in Organic Compounds :

    • Synthesis of Quinoline Derivatives : A study on the synthesis of 4-Chloro-8-methoxyquinoline from 2-anisidine and diethyl(ethoxymethylene) malonate was conducted, optimizing the reaction conditions for better yield (Jiang, 2010).

Safety And Hazards

The safety information for 4-Chloro-6-methoxyquinoline-3-carboxylic acid indicates that it is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements are H302 - Harmful if swallowed and H318 - Causes serious eye damage . The precautionary statements include P264 - Wash skin thoroughly after handling, P270 - Do not eat, drink or smoke when using this product, P280 - Wear protective gloves/protective clothing/eye protection/face protection, P301 + P312 - IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell, P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing, and P501 - Dispose of contents/container to an approved waste disposal plant .

properties

IUPAC Name

4-chloro-6-methoxyquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3/c1-16-6-2-3-9-7(4-6)10(12)8(5-13-9)11(14)15/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHZOKWFJQCRERH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=CN=C2C=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70591475
Record name 4-Chloro-6-methoxyquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-methoxyquinoline-3-carboxylic acid

CAS RN

179024-72-7
Record name 4-Chloro-6-methoxyquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
WO Kermack, NE Storey - Journal of the Chemical Society (Resumed), 1951 - pubs.rsc.org
4-Anilinoquinoline-3-carboxylic acid and its derivatives are cyclized in concentrated sulphuric acid to the corresponding 4-hydroxyquinolino-(4’: 3’-2: 3) quinolines (I; R= OH), and with …
Number of citations: 1 pubs.rsc.org

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